3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Description
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a benzoxazole core substituted with an ethyl group at the 3-position and a sulfonyl chloride group at the 6-position. This compound serves as a key intermediate in organic synthesis, particularly for preparing sulfonamides, which are pivotal in pharmaceuticals and agrochemicals . Key properties include:
- Molecular Formula: C₈H₆ClNO₄S (inferred from analogs in ).
- Molecular Weight: ~247.66 g/mol (estimated based on methyl-substituted analogs ).
- Reactivity: The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonate esters .
Properties
IUPAC Name |
3-ethyl-2-oxo-1,3-benzoxazole-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-2-11-7-4-3-6(16(10,13)14)5-8(7)15-9(11)12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXHUQMWWZGCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole.
Chlorosulfonation: The compound undergoes chlorosulfonation, where chlorine and sulfur dioxide react with the benzoxazole ring in the presence of a catalyst, usually a Lewis acid like aluminum chloride (AlCl3).
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale chlorosulfonation processes to ensure efficiency and high yield. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, such as alcohols, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like methanol (CH3OH), ammonia (NH3), or thiophenol (C6H5SH) are used, often in the presence of a base.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Amines/Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride exerts its effects involves its reactive sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide derivatives, which are important intermediates in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Alkyl Chain Length and Position
(a) 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride (CAS 62522-63-8)
- Structure : Methyl group at position 3 instead of ethyl.
- Molecular Formula: C₈H₆ClNO₄S; MW: 247.66 g/mol .
- Solubility: Higher polarity due to the smaller alkyl group may improve aqueous solubility slightly .
(b) 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- Structure : Methyl group at position 5 instead of 3.
- Impact :
Heteroatom Substitution: Benzoxazole vs. Benzothiazole
3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS 878682-97-4)
- Structure : Oxygen in benzoxazole replaced by sulfur (benzothiazole core).
- Molecular Formula: C₈H₆ClNO₃S₂; MW: 263.72 g/mol .
- Lipophilicity: The thiazole core increases hydrophobicity, favoring applications in lipid-soluble drug intermediates .
Data Table: Comparative Analysis of Key Analogs
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituent | Heteroatom | Reactivity Notes |
|---|---|---|---|---|---|---|
| 3-Ethyl-2-oxo-...-6-sulfonyl chloride* | - | C₈H₆ClNO₄S | ~247.66 | Ethyl (C₂H₅) | O (oxazole) | Moderate steric hindrance; versatile in synthesis |
| 3-Methyl-2-oxo-...-6-sulfonyl chloride | 62522-63-8 | C₈H₆ClNO₄S | 247.66 | Methyl (CH₃) | O (oxazole) | Lower steric hindrance; faster reactions |
| 5-Methyl-2-oxo-...-6-sulfonyl chloride | - | C₈H₆ClNO₄S | ~247.66 | Methyl (CH₃) | O (oxazole) | Altered electronic effects due to position |
| 3-Methyl-2-oxo-...-6-sulfonyl chloride (Benzothiazole) | 878682-97-4 | C₈H₆ClNO₃S₂ | 263.72 | Methyl (CH₃) | S (thiazole) | Enhanced lipophilicity; higher reactivity |
Research and Application Insights
- Pharmaceutical Relevance : Sulfonamide derivatives of these compounds are explored as angiotensin II receptor antagonists, demonstrating antihypertensive effects .
- Synthetic Utility : The ethyl-substituted variant may offer tailored reactivity for synthesizing derivatives with improved pharmacokinetic properties due to its balanced steric and electronic profile .
Biological Activity
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the benzoxazole family, which is known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉ClN₂O₄S. It features a sulfonyl chloride functional group which is often associated with reactivity towards nucleophiles, making it a candidate for further derivatization in drug development.
| Property | Value |
|---|---|
| Molecular Weight | 264.70 g/mol |
| CAS Number | 6484662 |
| Density | 1.516 g/cm³ |
| Melting Point | Not available |
Anticancer Activity
Research has demonstrated that derivatives of benzoxazole exhibit significant anticancer activity against various cancer cell lines. For instance, compounds structurally related to benzoxazoles have shown cytotoxic effects against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . In particular, studies indicate that modifications in the benzoxazole structure can enhance or diminish activity depending on the substituents attached to the core structure.
Case Study:
A study evaluated the anticancer efficacy of several benzoxazole derivatives including those similar to this compound. The results indicated that certain derivatives had IC50 values as low as 0.071 μM against hepatoma cells, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have also been explored. Compounds featuring the benzoxazole moiety have been tested against both Gram-positive and Gram-negative bacteria. Some studies report minimal inhibitory concentrations (MIC) demonstrating effectiveness against Escherichia coli and Bacillus subtilis, indicating potential applications in treating bacterial infections .
Table: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Benzoxazole Derivative A | E. coli | 32 |
| Benzoxazole Derivative B | Bacillus subtilis | 16 |
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole compounds is heavily influenced by their structural characteristics. Electron-donating groups typically enhance activity while electron-withdrawing groups tend to reduce it. For example, a study highlighted that substituents at specific positions on the benzoxazole ring significantly impacted anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
